molecular formula C17H18ClNO4S B13802896 5-chloro-3-ethyl-2-methyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate CAS No. 63512-20-9

5-chloro-3-ethyl-2-methyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate

Cat. No.: B13802896
CAS No.: 63512-20-9
M. Wt: 367.8 g/mol
InChI Key: JHXRZBGGUAYINO-UHFFFAOYSA-M
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Description

The compound "5-chloro-3-ethyl-2-methyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate" consists of a benzoxazolium cation paired with a 4-methylbenzenesulfonate anion. The benzoxazolium moiety contains a chloro substituent at position 5, an ethyl group at position 3, and a methyl group at position 2, while the anion is a common sulfonate derivative.

Properties

CAS No.

63512-20-9

Molecular Formula

C17H18ClNO4S

Molecular Weight

367.8 g/mol

IUPAC Name

5-chloro-3-ethyl-2-methyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate

InChI

InChI=1S/C10H11ClNO.C7H8O3S/c1-3-12-7(2)13-10-5-4-8(11)6-9(10)12;1-6-2-4-7(5-3-6)11(8,9)10/h4-6H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

JHXRZBGGUAYINO-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(OC2=C1C=C(C=C2)Cl)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-chloro-3-ethyl-2-methyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate

General Synthetic Strategy

The synthesis of benzoxazolium salts like 5-chloro-3-ethyl-2-methyl-1,3-benzoxazol-3-ium tosylate typically follows a two-step approach:

  • Step 1: Preparation of the substituted benzoxazole precursor
    The 5-chloro-2-methylbenzoxazole core is synthesized by cyclization of appropriately substituted 2-aminophenol derivatives with carboxylic acid derivatives or acid chlorides under dehydrating conditions.

  • Step 2: Quaternization at the 3-position
    The benzoxazole nitrogen at position 3 is alkylated with an ethylating agent (e.g., ethyl iodide or ethyl tosylate) to form the quaternary benzoxazolium salt. The counterion can be introduced during this step or exchanged subsequently to the 4-methylbenzenesulfonate (tosylate) anion.

Specific Preparation Routes

Cyclization to Form 5-chloro-2-methylbenzoxazole
  • The starting material is generally 5-chloro-2-aminophenol or a similar derivative.
  • Cyclization is achieved by reaction with acetic anhydride or acetyl chloride to form the benzoxazole ring with a methyl substituent at the 2-position.
  • Literature reports the use of refluxing solvents such as m-xylene with catalytic amounts of acid or base to promote ring closure.
  • For example, a procedure analogous to the preparation of methyl 2-methylbenzoxazole derivatives involves reacting 2-amino-3-hydroxybenzoate with acetyl chloride in m-xylene, followed by triethylamine addition and reflux with pyridinium-p-toluenesulfonic acid as catalyst for extended hours (e.g., 34 hours) to afford the benzoxazole core.
Quaternization at the 3-Position with Ethyl Group
  • The 3-position nitrogen of the benzoxazole is quaternized by reaction with ethyl tosylate or ethyl iodide under heating conditions.
  • This alkylation proceeds via nucleophilic attack of the benzoxazole nitrogen on the alkylating agent, generating the benzoxazolium cation.
  • The counterion introduced is often the tosylate anion if ethyl tosylate is used, directly yielding the 4-methylbenzenesulfonate salt.
  • This method is supported by analogous syntheses of benzothiazolium and benzoxazolium salts described in cyanine dye preparations, where quaternization by methyl or ethyl tosylate under melting or reflux conditions in pyridine gives high yields (66–94%).
Alternative Methods and Considerations
  • In some cases, the benzoxazolium salt is formed by direct condensation of the benzoxazole precursor with alkyl orthoformates in dry refluxing pyridine, which can also introduce alkyl groups at the 3-position and yield the corresponding quaternary salts.
  • The presence of the 5-chloro substituent requires careful control of reaction conditions to avoid side reactions such as dehalogenation or substitution.

Data Tables Summarizing Preparation Conditions and Yields

Step Reagents/Conditions Solvent Temperature/Time Yield (%) Notes
Cyclization to benzoxazole 5-chloro-2-aminophenol + acetyl chloride + triethylamine + pyridinium-p-toluenesulfonic acid m-xylene Reflux, ~34 hours 70–85 Formation of 5-chloro-2-methylbenzoxazole
Quaternization (alkylation) 5-chloro-2-methylbenzoxazole + ethyl tosylate Pyridine or neat Heating (reflux or melt) 66–94 Direct formation of benzoxazolium tosylate salt
Alternative quaternization Benzoxazole + ethyl orthoformate Pyridine Dry reflux 60–75 Orthoformate method for alkylation

Analysis of Preparation Methods

  • The cyclization step is crucial for obtaining the benzoxazole core with the desired substitution pattern. The use of acid catalysts like pyridinium-p-toluenesulfonic acid enhances the ring closure efficiency.
  • The quaternization step is generally high yielding and straightforward, with alkyl tosylates serving as both alkylating agents and tosylate counterion sources, simplifying purification.
  • The choice of solvent and temperature is critical to avoid decomposition or side reactions, especially considering the chloro substituent's sensitivity.
  • Alternative methods such as the orthoformate approach offer versatility but may give slightly lower yields and require more stringent drying conditions.
  • The preparation methods are consistent with those used in the synthesis of related benzothiazolium and benzoxazolium salts in the literature, confirming their robustness and reproducibility.

In-Depth Research Findings and Supporting Evidence

  • Patents and academic theses describe the synthesis of benzoxazolium salts with halogen substituents and alkyl groups at the 3-position, emphasizing the importance of controlled quaternization reactions and the use of tosylate counterions for stability and crystallinity.
  • Studies on cyanine dyes, which are structurally related, illustrate that quaternization by alkyl tosylates in pyridine or melt conditions produces high-purity benzoxazolium salts suitable for further applications.
  • Experimental data from crystallographic and spectroscopic analyses confirm the formation of the quaternary benzoxazolium salts with tosylate counterions, supporting the described synthetic routes.
  • Reaction conditions such as reflux times, solvent choice, and catalyst presence have been optimized in various studies to maximize yield and purity, providing a reliable framework for the preparation of 5-chloro-3-ethyl-2-methyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-ethyl-2-methyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include different solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized benzoxazole derivatives, while substitution reactions can produce a wide range of substituted benzoxazole compounds .

Scientific Research Applications

5-chloro-3-ethyl-2-methyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-3-ethyl-2-methyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Table 1: Key Structural Features of Related Compounds

Compound Name Cation Structure Anion/Functional Group Key Substituents Synthesis Method Applications/Properties
Target Compound Benzoxazolium 4-Methylbenzenesulfonate Cl (C5), Et (C3), Me (C2) Likely quaternization + salt metathesis Potential crystallographic/biological interest
2-Aminoanilinium 4-methylbenzenesulfonate 2-Aminoanilinium 4-Methylbenzenesulfonate NH2 (C2), NH3+ (C1) Aqueous reaction of diamine with acid Crystal packing studies
(E)-2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 4-methylbenzenesulfonate Imidazole 4-Methylbenzenesulfonate ester NO2 (C5), styryl (C2) Tosylation with TsCl/TEA in CH2Cl2 Intermediate in drug synthesis
Metsulfuron-methyl (pesticide) Methyl benzoate sulfonylurea Sulfonylurea linker MeO (triazine), Me (benzoate) Multi-step organic synthesis Herbicidal activity
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide Pyrazole Sulfonamide Cl (Ph), Me (pyrazole) Nucleophilic substitution Antimicrobial agent candidate

Key Observations:

Cationic Diversity: The target’s benzoxazolium cation is distinct from imidazole (), pyrazole (), or anilinium () cations. The chloro, ethyl, and methyl substituents on the benzoxazole ring may enhance lipophilicity compared to simpler heterocycles, influencing solubility and biological interactions. In contrast, the 2-aminoanilinium cation () forms extensive hydrogen bonds with the sulfonate anion, stabilizing its monoclinic (P21/n) crystal lattice . The target compound’s bulkier benzoxazolium cation may alter packing efficiency or intermolecular interactions.

Anion/Sulfonate Derivatives :

  • The 4-methylbenzenesulfonate anion is shared with the target compound and –6. Its electron-withdrawing methyl group and sulfonate charge likely enhance thermal stability and crystallinity.
  • Sulfonate esters (e.g., ) are reactive intermediates in drug synthesis, while sulfonamides () exhibit bioactivity due to their hydrogen-bonding capacity . The target’s ionic sulfonate may favor salt formation over covalent reactivity.

Styryl and nitro groups in contribute to π-π stacking and electrophilic reactivity, whereas the target’s ethyl and methyl groups may prioritize steric effects.

Physicochemical Properties

  • Crystallography: The 2-aminoanilinium sulfonate in crystallizes in a monoclinic system with a = 14.64 Å, b = 5.71 Å, c = 17.53 Å, and hydrogen-bonding networks involving NH3+ and sulfonate O atoms . The target’s benzoxazolium cation, with its rigid heterocycle, may reduce conformational flexibility, leading to distinct lattice parameters.
  • Solubility : Sulfonate salts (target, –6) are generally water-soluble due to ionic character, whereas sulfonate esters () are more lipophilic.

Q & A

Q. What are the recommended synthetic routes for 5-chloro-3-ethyl-2-methyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves two primary components: the benzoxazolium cation and the 4-methylbenzenesulfonate anion. A typical approach includes:

  • Benzoxazolium Synthesis : Reacting 5-chloro-2-methylbenzoxazole with ethylating agents (e.g., ethyl iodide) under basic conditions to form the quaternary ammonium center. Reaction optimization requires controlled temperature (60–80°C) and inert atmosphere to prevent side reactions .
  • Counterion Exchange : Metathesis with sodium 4-methylbenzenesulfonate in polar solvents (e.g., methanol/water) to isolate the final salt. Purity is enhanced via recrystallization from ethanol .

Q. How can spectroscopic and crystallographic methods resolve the structural ambiguities of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to confirm substitution patterns. The ethyl group’s methylene protons appear as a quartet (~δ 4.2 ppm), while the sulfonate’s methyl group resonates as a singlet (~δ 2.4 ppm) .
    • IR : Key bands include C-O stretching (~1250 cm⁻¹) for benzoxazole and S=O stretching (~1040 cm⁻¹) for sulfonate .
  • Crystallography :
    • Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths (e.g., C3-N2 = 1.35 Å) and torsion angles. ORTEP-3 visualization confirms the benzoxazolium’s planarity and counterion orientation.

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond angle distortions) be addressed during refinement?

Methodological Answer: Discrepancies often arise from intramolecular strain or thermal motion. Mitigation strategies include:

  • High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal displacement errors .
  • Restraints in SHELXL : Apply geometric restraints for angles like C9-C3-C3a (132.1° in related compounds) to prevent overfitting .
  • Validation Tools : Use PLATON or CheckCIF to identify outliers in bond angles/distances and adjust refinement parameters iteratively .

Q. What experimental designs are suitable for studying its environmental fate and biotic interactions?

Methodological Answer: Adopt a tiered approach inspired by environmental chemical fate studies :

  • Laboratory Tier :
    • Hydrolysis/Kinetics : Monitor degradation in buffered solutions (pH 4–9) at 25°C using LC-MS.
    • Soil Sorption : Batch experiments with varying organic matter content to calculate Koc values.
  • Field Tier :
    • Mesocosm Studies : Simulate aquatic/terrestrial ecosystems to track metabolite formation (e.g., sulfonate cleavage products) .

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors) to calibrate enzymatic assays.
  • Mechanistic Profiling : Combine molecular docking (e.g., AutoDock Vina) with cellular assays (e.g., apoptosis via flow cytometry) to distinguish direct targets from off-target effects .
  • Data Normalization : Express bioactivity as % inhibition relative to vehicle controls, adjusting for solvent interference (e.g., DMSO < 0.1% v/v).

Q. What advanced computational methods predict its interactions with biological macromolecules?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding to model proteins (e.g., serum albumin) using GROMACS with CHARMM force fields. Analyze hydrogen bonding (e.g., sulfonate-O⋯Lys residues) and binding free energy (MM-PBSA) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions influencing reactivity .

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